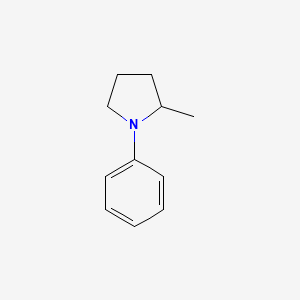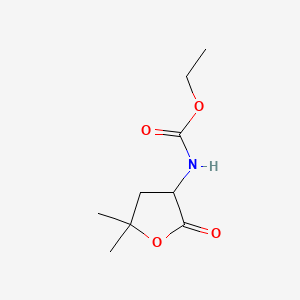![molecular formula C26H20NP B12880003 Benzenamine, N-[(triphenylphosphoranylidene)ethenylidene]- CAS No. 21385-80-8](/img/structure/B12880003.png)
Benzenamine, N-[(triphenylphosphoranylidene)ethenylidene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((Triphenylphosphoranylidene)vinylidene)aniline is an organophosphorus compound with the molecular formula C26H20NP It is known for its unique structure, which includes a phosphoranylidene group bonded to a vinylidene and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((Triphenylphosphoranylidene)vinylidene)aniline typically involves a multi-step reaction. One common method includes the reaction of triphenylphosphine with bromine in benzene at low temperatures, followed by the addition of aniline in the presence of triethylamine. The reaction mixture is then refluxed to yield the desired product .
Industrial Production Methods
While specific industrial production methods for N-((Triphenylphosphoranylidene)vinylidene)aniline are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-((Triphenylphosphoranylidene)vinylidene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines or related derivatives.
Aplicaciones Científicas De Investigación
N-((Triphenylphosphoranylidene)vinylidene)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Biology and Medicine: Explored for its potential biological activity and as a component in drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mecanismo De Acción
The mechanism by which N-((Triphenylphosphoranylidene)vinylidene)aniline exerts its effects involves its interaction with specific molecular targets. The phosphoranylidene group is known for its ability to participate in various chemical reactions, which can influence the compound’s behavior and reactivity. The exact pathways and targets depend on the specific application and conditions.
Comparación Con Compuestos Similares
Similar Compounds
N-(Triphenylphosphoranylidene)aniline: Similar structure but lacks the vinylidene group.
Triphenylphosphine: A simpler compound with a phosphine group bonded to three phenyl groups.
Aniline: Contains an amino group attached to a phenyl ring.
Uniqueness
N-((Triphenylphosphoranylidene)vinylidene)aniline is unique due to the presence of both the phosphoranylidene and vinylidene groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
21385-80-8 |
|---|---|
Fórmula molecular |
C26H20NP |
Peso molecular |
377.4 g/mol |
InChI |
InChI=1S/C26H20NP/c1-5-13-23(14-6-1)27-21-22-28(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H |
Clave InChI |
JTIVZAHHRRRSRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=C=C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-1H-pyrazolo[1,5-b]pyrazole-2,4-diamine](/img/structure/B12879924.png)

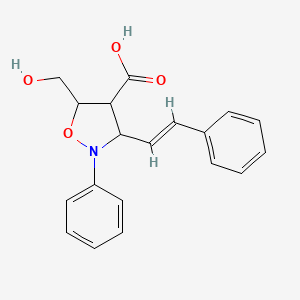
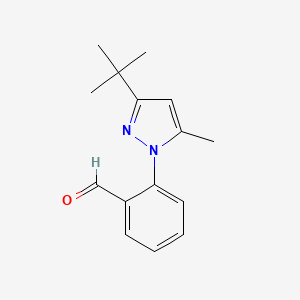
![3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12879957.png)
![2-[(2-Oxo-1,2-dihydroquinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12879963.png)
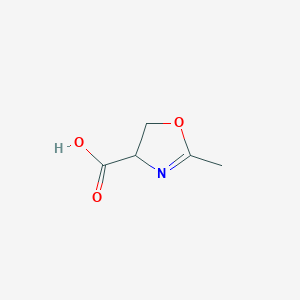

![7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12879977.png)

![Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine](/img/structure/B12879988.png)
![5-(Methylamino)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-4-one](/img/structure/B12880001.png)
